molecular formula C18H22N4O6S B2932744 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021262-79-2

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Katalognummer: B2932744
CAS-Nummer: 1021262-79-2
Molekulargewicht: 422.46
InChI-Schlüssel: GLFCQCCSBQGDPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,6-dimethoxypyrimidine core linked via a piperazine ring to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl group. Its molecular formula is C₁₉H₂₁N₅O₆S, with a molecular weight of 471.47 g/mol (calculated).

Eigenschaften

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c1-25-17-12-16(19-18(20-17)26-2)21-5-7-22(8-6-21)29(23,24)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFCQCCSBQGDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, including enzyme inhibition, antitumor effects, and antimicrobial properties.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides and subsequent derivatization with piperazine and dimethoxypyrimidine moieties. The structural formula can be represented as follows:

C18H22N4O5S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

Enzyme Inhibition

Recent studies have shown that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant enzyme inhibitory activities. For instance:

  • The synthesis of sulfonamides derived from 2,3-dihydrobenzo[b][1,4]dioxin was evaluated for their potential to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively. The results indicated that certain derivatives displayed promising inhibitory effects against these enzymes .

Antitumor Activity

The antitumor properties of compounds containing the pyrimidine moiety have been extensively studied:

  • A related study investigated the antineoplastic action of 4-amino-pyrimidine derivatives encapsulated in liposomes. The encapsulated form showed a significant reduction in cell viability in HeLa cells (75.91% reduction at 20 μg/mL) and demonstrated effective tumor inhibition rates in vivo .
  • Another study highlighted that compounds derived from similar structures exhibited cytotoxic effects against various cancer cell lines, including breast cancer and non-small cell lung cancer .

Antimicrobial Activity

The antimicrobial potential of compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin structure has also been explored:

  • Research identified a series of DprE1 inhibitors based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold that demonstrated potent antimycobacterial activity against tuberculosis . This suggests a broader application of these compounds in infectious disease treatment.

Case Studies

StudyCompoundFindings
SulfonamidesSignificant inhibition of α-glucosidase and acetylcholinesterase.
4-amino-pyrimidineCytotoxicity in HeLa cells; tumor inhibition rates up to 66.47% in vivo.
DprE1 inhibitorsPotent activity against Mycobacterium tuberculosis.

Analyse Chemischer Reaktionen

Substitution Reactions on the Pyrimidine Ring

The dimethoxypyrimidine core may undergo substitutions at positions 4 or 6 under acidic or basic conditions. For instance:

Reaction TypeConditionsOutcomeSource
Methoxy group displacementHCl (gas), polar aprotic solvent (e.g., dioxane), 20–30°CReplacement of methoxy with amine or thiol groups
ChlorinationPOCl₃, refluxConversion of methoxy to chloro groups

Such reactions are pivotal for modifying biological activity or introducing functional handles for further derivatization.

Degradation Pathways

Under hydrolytic conditions, the sulfonamide bond may cleave, forming 2,6-dimethoxy-4-piperazinylpyrimidine and 2,3-dihydrobenzo[b] dioxin-6-sulfonic acid. Acidic or alkaline conditions accelerate this process .

Degradation ConditionProducts IdentifiedStability ImplicationsSource
Acidic hydrolysis (pH < 3)2-Amino-4,6-dimethoxypyrimidine, sulfonic acid derivativesReduced pharmacological efficacy

Coupling Reactions via Piperazine

The piperazine nitrogen can participate in alkylation or acylation reactions. For example:

Coupling ReactionReagentsApplicationSource
Alkylation with alkyl halidesBenzyl bromide, K₂CO₃, DMFIntroduction of hydrophobic substituents
Acylation with acid chloridesAcetyl chloride, NEt₃, DCMEnhanced solubility or targeting

Oxidation of the Benzodioxin Moiety

The benzodioxin ring is susceptible to oxidation, forming quinone derivatives under strong oxidizing agents:

Oxidizing AgentConditionsProductSource
KMnO₄ in acidic mediumH₂SO₄, 60°C2,3-Dihydrobenzo[b] dioxin-6-quinone

This reactivity may limit the compound’s stability in oxidative environments.

Key Research Findings

  • Synthetic Efficiency : Multi-step synthesis yields ~70–85% purity, requiring recrystallization (e.g., methanol) to achieve >99% purity .
  • Stability Profile : Degrades rapidly under UV light or acidic conditions, necessitating dark, dry storage .
  • Biological Relevance : Sulfonamide and pyrimidine motifs are associated with kinase inhibition and antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₉H₂₁N₅O₆S 471.47 2,6-Dimethoxypyrimidine, piperazine-sulfonyl linker, dihydrobenzo dioxin
4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine C₁₈H₂₁N₃O₅S 391.4 Piperidine-sulfonyl linker, 2-methylpyrimidine, dihydrobenzo dioxin
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine derivative C₂₀H₂₄N₆O₃S₂ 494.19 Thieno[3,2-d]pyrimidine core, methanesulfonyl-piperazine, morpholine substituent
Compound I: 5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl pyrimidine-2,4-dione C₁₉H₁₉N₅O₈S 477.45 Pyrimidine-2,4-dione core, benzo dioxin-carbonyl-piperazine linker

Key Observations :

  • Piperazine vs.
  • Core Heterocycles: The 2,6-dimethoxypyrimidine in the target compound is more electron-rich than the thieno[3,2-d]pyrimidine in or the pyrimidine-2,4-dione in , affecting π-π stacking and charge-transfer interactions .
  • Sulfonyl Group Variations : The methanesulfonyl group in is less sterically hindered than the dihydrobenzo dioxin-sulfonyl group in the target compound, which may influence metabolic stability .
Computational and Experimental Data
  • Target Compound: Computational models predict moderate aqueous solubility (LogP ≈ 2.8) and high membrane permeability due to the dimethoxy groups .
  • Compound I : Exhibited a higher calculated polar surface area (PSA ≈ 140 Ų) than the target compound (PSA ≈ 120 Ų), suggesting reduced blood-brain barrier penetration. Experimental studies showed moderate CYP3A4 inhibition.
  • Compound in : Piperidine-linked analog lacks reported activity data, but its lower molecular weight (391.4 vs. 471.47) may improve diffusion rates in biological systems.

Q & A

Q. How to design a robust SAR study for analogs of this compound targeting kinase inhibition?

  • Methodology :
  • Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, sulfonyl → carbonyl).
  • Test in a tiered screening cascade: biochemical assay → cell viability → kinome-wide profiling (Eurofins KinaseProfiler).
  • Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

  • Methodology : Conduct cassette dosing in rodents to assess AUC024_{0-24}, Cmax_{max}, and clearance. Measure brain penetration (logBB) via LC-MS/MS of plasma vs. brain homogenate. Evaluate metabolic stability using liver microsomes (CYP3A4/2D6 phenotyping) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.